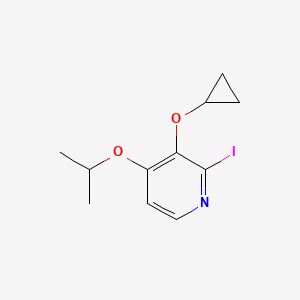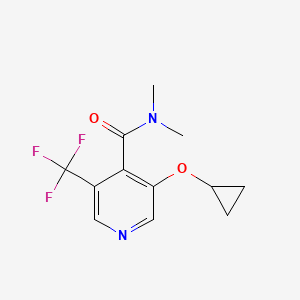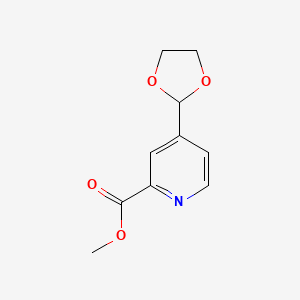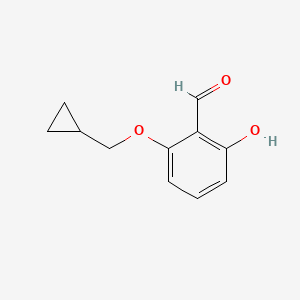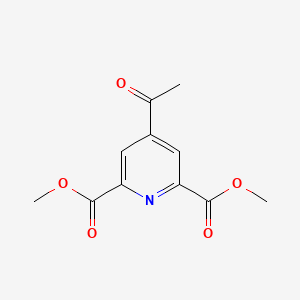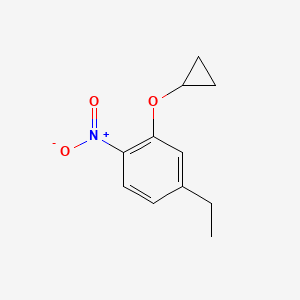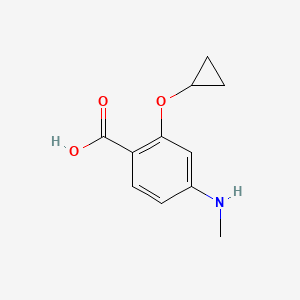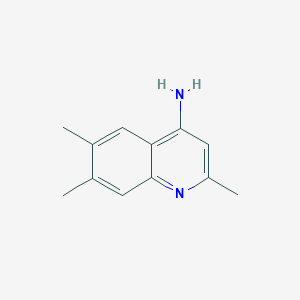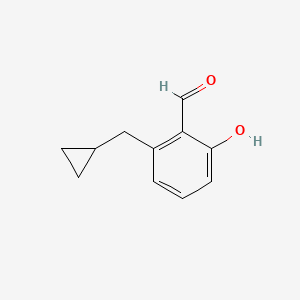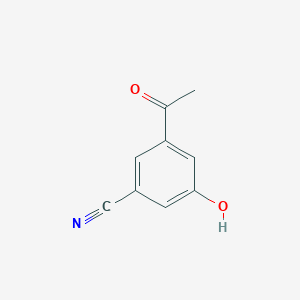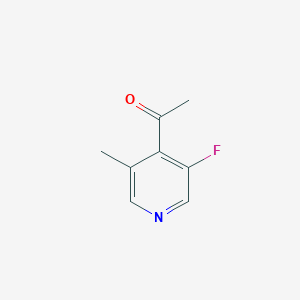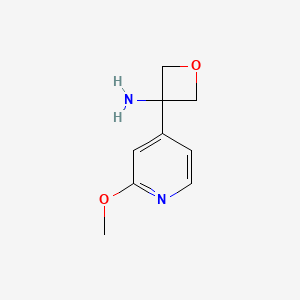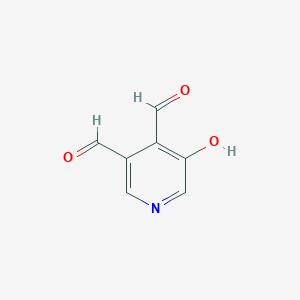
5-Hydroxypyridine-3,4-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hydroxypyridine-3,4-dicarbaldehyde is an organic compound with the molecular formula C7H5NO3 It is a derivative of pyridine, where the 3rd and 4th positions on the pyridine ring are substituted with aldehyde groups, and the 5th position is substituted with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyridine-3,4-dicarbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the oxidation of 5-hydroxypyridine-3,4-dimethyl with suitable oxidizing agents to introduce the aldehyde groups at the 3rd and 4th positions. The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
5-Hydroxypyridine-3,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: 5-Hydroxypyridine-3,4-dicarboxylic acid.
Reduction: 5-Hydroxypyridine-3,4-dimethanol.
Substitution: Various esters and ethers depending on the reagents used.
科学的研究の応用
5-Hydroxypyridine-3,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehyde groups. Its structure allows it to act as a model compound for studying the behavior of similar biological molecules.
Industry: It can be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups for reactivity.
作用機序
The mechanism of action of 5-Hydroxypyridine-3,4-dicarbaldehyde in biological systems involves its interaction with enzymes and other proteins. The aldehyde groups can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets .
類似化合物との比較
Similar Compounds
Pyridine-3,4-dicarbaldehyde: Lacks the hydroxyl group at the 5th position, making it less reactive in certain chemical reactions.
5-Hydroxypyridine-2,3-dicarbaldehyde: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
5-Hydroxypyridine-3,4-dicarboxylic acid: The oxidized form of 5-Hydroxypyridine-3,4-dicarbaldehyde, with carboxylic acid groups instead of aldehydes.
Uniqueness
This compound is unique due to the presence of both aldehyde and hydroxyl functional groups on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
特性
分子式 |
C7H5NO3 |
|---|---|
分子量 |
151.12 g/mol |
IUPAC名 |
5-hydroxypyridine-3,4-dicarbaldehyde |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-8-2-7(11)6(5)4-10/h1-4,11H |
InChIキー |
GQUGGCOXISTMGF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)O)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


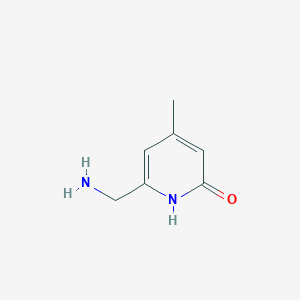
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)
